1-Methyl-3-[3-[4-(2-nitrophenyl)piperazin-1-yl]propyl]urea
Overview
Description
N-methyl-N’-{3-[4-(2-nitrophenyl)-1-piperazinyl]propyl}urea is a synthetic organic compound that belongs to the class of N-substituted ureas. This compound is characterized by the presence of a nitrophenyl group attached to a piperazine ring, which is further connected to a urea moiety through a propyl chain. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N’-{3-[4-(2-nitrophenyl)-1-piperazinyl]propyl}urea typically involves the nucleophilic addition of amines to isocyanates. One common method is the reaction of N-methylpiperazine with 2-nitrophenyl isocyanate in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out at room temperature and monitored using thin-layer chromatography (TLC) until completion. The resulting product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield and purity .
Industrial Production Methods
In an industrial setting, the production of N-methyl-N’-{3-[4-(2-nitrophenyl)-1-piperazinyl]propyl}urea can be scaled up using a similar synthetic route. The process involves the use of large-scale reactors and automated systems to control reaction parameters such as temperature, pressure, and reaction time. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
N-methyl-N’-{3-[4-(2-nitrophenyl)-1-piperazinyl]propyl}urea undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrophenyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic reagents such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted urea derivatives with various functional groups.
Scientific Research Applications
N-methyl-N’-{3-[4-(2-nitrophenyl)-1-piperazinyl]propyl}urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of N-methyl-N’-{3-[4-(2-nitrophenyl)-1-piperazinyl]propyl}urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. The nitrophenyl group plays a crucial role in the binding affinity and specificity of the compound towards its targets .
Comparison with Similar Compounds
Similar Compounds
N-methyl-N’-{3-[4-(2-nitrophenyl)-1-piperazinyl]propyl}thiourea: Similar structure but contains a thiourea moiety instead of a urea moiety.
N-methyl-N’-{3-[4-(2-nitrophenyl)-1-piperazinyl]propyl}carbamate: Contains a carbamate group instead of a urea group.
N-methyl-N’-{3-[4-(2-nitrophenyl)-1-piperazinyl]propyl}amide: Contains an amide group instead of a urea group.
Uniqueness
N-methyl-N’-{3-[4-(2-nitrophenyl)-1-piperazinyl]propyl}urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the nitrophenyl group enhances its reactivity and binding affinity, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
1-methyl-3-[3-[4-(2-nitrophenyl)piperazin-1-yl]propyl]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O3/c1-16-15(21)17-7-4-8-18-9-11-19(12-10-18)13-5-2-3-6-14(13)20(22)23/h2-3,5-6H,4,7-12H2,1H3,(H2,16,17,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMRIUXAKSPSBOL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NCCCN1CCN(CC1)C2=CC=CC=C2[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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